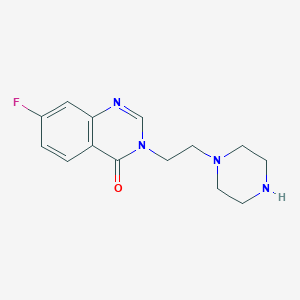![molecular formula C17H23NO3 B3824984 3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3824984.png)
3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid
Vue d'ensemble
Description
Compounds with a structure similar to “3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid” often belong to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of carbonyl compounds with amines . A visible-light-driven photoredox-catalyzed nonaqueous oxidative C-N cleavage of N,N-dibenzylanilines provides 2° amides .Molecular Structure Analysis
The molecular structure of similar compounds often includes a carbonyl group (C=O) and an amine group (NH2) attached to a benzene ring . The exact structure would depend on the specific compound and its substituents .Chemical Reactions Analysis
Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on the specific substituents and functional groups present . For example, carboxylic acids are weak acids with acidity constants, Ka, being approximately 10^-5 .Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research directions could involve further exploration of the synthesis, properties, and potential applications of similar compounds . For example, a highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .
Propriétés
IUPAC Name |
3-(benzylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2)13(9-10-17(16,3)15(20)21)14(19)18-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAQFPUXVWQINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide](/img/structure/B3824928.png)
![bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate](/img/structure/B3824936.png)
![N-(4-{[(3-{[3-(aminosulfonyl)phenyl]amino}-2-quinoxalinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3824954.png)
![(phenylsulfonyl)[3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B3824959.png)
![isopropyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3824967.png)
![isobutyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3824969.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B3824977.png)

![2-cyclopropyl-N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]quinoline-4-carboxamide](/img/structure/B3824995.png)
![ethyl 4-[3-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B3825003.png)

![(3aR*,6aR*)-2-methyl-N-[2-(quinolin-8-yloxy)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3825011.png)
![1-benzyl-3-[(dimethylamino)methylene]-2,5-pyrrolidinedione](/img/structure/B3825027.png)